molecular formula C15H12ClNO5 B2765752 Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate CAS No. 478246-29-6

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

Cat. No.: B2765752
CAS No.: 478246-29-6
M. Wt: 321.71
InChI Key: ZNDOKRKOPDSYKC-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a chloro-substituted phenoxy group, and a methyl ester group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: The major product is 4-(4-chloro-2-methylphenoxy)-3-aminobenzoate.

    Hydrolysis: The major product is 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of herbicides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.

    4-(4-Chloro-2-methylphenoxy)butanoic acid: Another herbicide with a longer alkyl chain.

Uniqueness

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is unique due to the presence of both a nitro group and a chloro-substituted phenoxy group, which confer distinct chemical and biological properties. Its ester functionality also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H11ClN2O4
  • Molar Mass : 284.68 g/mol
  • Appearance : Typically appears as a white to light yellow crystalline solid.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signal Transduction Pathways : The nitro group may influence signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Anticancer Activity

Recent studies have indicated that derivatives of nitrobenzoic acids can inhibit cancer cell proliferation. For instance, research on related compounds has demonstrated significant inhibition of epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting potential applications for this compound in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineEffect ObservedMechanism
NSCLCInhibition of EGF-induced migrationImpairment of cofilin phosphorylation
Various Tumor LinesInhibition of migrationDisruption of actin polymerization

Herbicidal Activity

This compound may also exhibit herbicidal properties similar to other chloro-substituted phenoxy compounds. These compounds are known for their ability to disrupt plant growth by interfering with hormonal pathways. The presence of the chloro and nitro groups enhances their effectiveness as herbicides.

Table 2: Comparison of Herbicidal Compounds

CompoundActive IngredientMode of Action
MCPA (4-chloro-2-methylphenoxyacetic acid)HerbicideAuxin mimicking
This compoundPotential HerbicideHormonal disruption

Case Studies

  • Cancer Cell Migration Inhibition :
    A study demonstrated that this compound significantly inhibited the migration of NSCLC cells. The mechanism involved the disruption of EGF signaling pathways, leading to reduced cell adhesion and motility .
  • Herbicidal Efficacy :
    In agricultural applications, compounds structurally similar to this compound have shown promising results against a variety of weeds, indicating potential for development into effective herbicides .

Properties

IUPAC Name

methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-9-7-11(16)4-6-13(9)22-14-5-3-10(15(18)21-2)8-12(14)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDOKRKOPDSYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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